molecular formula C12H9BrO3 B3071893 Methyl 7-bromo-3-hydroxy-2-naphthoate CAS No. 10155-36-9

Methyl 7-bromo-3-hydroxy-2-naphthoate

Cat. No.: B3071893
CAS No.: 10155-36-9
M. Wt: 281.1 g/mol
InChI Key: YWEVJUKTZWCTQQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-hydroxy-2-naphthoate (CAS 10155-36-9) is a halogenated naphthoic acid ester that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a bromine atom and a hydroxyl group on a naphthalene ring system, a structure that is frequently explored as a core scaffold for developing pharmacologically active molecules . The specific substitution pattern makes it a versatile building block for further structural elaboration through various cross-coupling reactions and functional group transformations . This compound is of significant interest in neuroscience research, particularly in the study of N-Methyl-D-Aspartate (NMDA) receptors . Derivatives of 2-naphthoic acid have been extensively investigated as positive and negative allosteric modulators of NMDA receptors, which are critical targets for understanding and treating neurological disorders such as schizophrenia, Alzheimer's disease, and neuropathic pain . As such, this compound is a key precursor in structure-activity relationship (SAR) studies aimed at developing novel neuromodulatory tools and potential therapeutic leads . The compound must be used exclusively by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-bromo-3-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEVJUKTZWCTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Naphthoic Acid Derivatives

Naphthoic acids are derivatives of naphthalene (B1677914) that feature a carboxylic acid group attached to the naphthalene core. uni.lufluorochem.co.uk Depending on the position of this group, different isomers exist, such as 1-naphthoic acid and 2-naphthoic acid. fluorochem.co.uk These compounds serve as important intermediates in the synthesis of more complex molecules.

Methyl 7-bromo-3-hydroxy-2-naphthoate is a derivative of 2-naphthoic acid. Specifically, it is the methyl ester of 7-bromo-3-hydroxy-2-naphthoic acid. The structure is characterized by a naphthalene backbone with a methyl ester group at the 2-position, a hydroxyl group at the 3-position, and a bromine atom at the 7-position. The presence of these distinct functional groups on the naphthalene scaffold makes it a versatile molecule in organic synthesis.

The parent compound, 3-hydroxy-2-naphthoic acid, is a valuable precursor in the manufacturing of azo dyes and pigments. It is typically synthesized from 2-naphthol (B1666908) through a process known as the Kolbe–Schmitt reaction. The introduction of a bromine atom, as seen in this compound, adds another layer of synthetic potential.

Significance As a Strategic Synthetic Intermediate

Synthesis of this compound

The primary route to obtaining this compound involves the direct esterification of its corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, leveraging well-established chemical principles to achieve high efficiency.

The synthesis of this compound is most commonly achieved through the Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed as a catalyst. guidechem.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent attack results in the formation of a tetrahedral intermediate. A proton transfer then occurs from the newly added methoxy (B1213986) group to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and a final deprotonation step regenerate the acid catalyst and yield the final product, this compound, along with water. The reaction is reversible, and specific strategies are often employed to drive the equilibrium toward the product.

To maximize the yield and purity of this compound, several parameters of the Fischer esterification can be optimized. The reaction is governed by Le Chatelier's principle, where the equilibrium can be shifted to favor the ester product.

Key optimization strategies include:

Reactant Stoichiometry: Utilizing a large excess of methanol not only serves as the solvent but also shifts the equilibrium towards the formation of the methyl ester.

Catalyst Selection and Concentration: The choice of a strong acid catalyst is crucial. While sulfuric acid is effective, catalysts like p-TsOH can be less corrosive and easier to handle. The optimal catalyst concentration balances reaction rate with the potential for side reactions.

Temperature Control: The reaction is typically performed at the reflux temperature of methanol. This provides sufficient thermal energy to overcome the activation energy barrier without promoting degradation or undesirable side reactions, such as dehydration or decarboxylation of the naphthoic acid ring.

Water Removal: As water is a byproduct of the reaction, its removal drives the equilibrium forward. This can be accomplished by using a Dean-Stark apparatus if a co-solvent that forms an azeotrope with water is used, or by adding a dehydrating agent to the reaction mixture.

The following table outlines the influence of various parameters on the reaction's outcome.

ParameterConditionEffect on Yield/PurityRationale
Methanol to Acid RatioLarge Excess (e.g., >10 eq.)Increases YieldShifts equilibrium toward products (Le Chatelier's Principle).
CatalystH₂SO₄ or p-TsOHIncreases Reaction RateProtonates the carbonyl group, activating it for nucleophilic attack.
TemperatureRefluxOptimizes Reaction RateProvides sufficient energy for the reaction to proceed efficiently.
Reaction TimeMonitored (e.g., by TLC)Ensures CompletionAllows the reaction to reach equilibrium or completion for maximum conversion.
Water RemovalDehydrating Agent/Azeotropic DistillationIncreases YieldRemoves a product, shifting the equilibrium to the right.

Precursor Synthesis: 7-Bromo-3-hydroxy-2-naphthoic Acid

The availability of the precursor, 7-bromo-3-hydroxy-2-naphthoic acid, is critical. Its synthesis involves the regioselective modification of the more readily available 3-hydroxy-2-naphthoic acid.

The synthesis of 7-bromo-3-hydroxy-2-naphthoic acid from 3-hydroxy-2-naphthoic acid is an example of an electrophilic aromatic substitution. The regiochemical outcome of this reaction is controlled by the directing effects of the two substituents already present on the naphthalene ring system: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

Directing Effects: The hydroxyl group at C-3 is a powerful activating group and an ortho, para-director. The carboxylic acid group at C-2 is a deactivating group and a meta-director. In electrophilic substitutions on substituted naphthalenes, the activating group's influence is generally dominant. researchgate.net

Regioselectivity: The -OH group at position 3 strongly activates the C-4 position (ortho) and positions within the adjacent ring, primarily C-5 and C-7. Electrophilic attack on naphthalene rings generally favors the alpha-positions (1, 4, 5, 8) over the beta-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. libretexts.orgscribd.com Given that the ring containing the substituents is deactivated by the -COOH group, substitution is favored on the other ring. The directing influence of the C-3 hydroxyl group, therefore, makes the C-5 and C-7 alpha-positions the most likely sites for bromination. The formation of the 7-bromo isomer is a specific, regioselective outcome that can be favored by controlling reaction conditions such as the choice of brominating agent (e.g., N-Bromosuccinimide) and solvent.

An alternative and highly specific route to 7-bromo-3-hydroxy-2-naphthoic acid involves the selective debromination of a polybrominated precursor. A documented synthesis starts from 4,7-dibromo-3-hydroxy-2-naphthoic acid. guidechem.com In this process, the bromine atom at the more activated C-4 position (ortho to the hydroxyl group) is selectively removed, leaving the C-7 bromine intact.

This reduction is achieved by refluxing the dibrominated compound with tin powder and concentrated hydrochloric acid in a glacial acetic acid solvent. guidechem.com The tin acts as a reducing agent in the acidic medium to facilitate the removal of the more labile bromine atom.

The following table summarizes the conditions for this selective debromination reaction. guidechem.com

ReactantReagentSolventConditionsProduct
4,7-Dibromo-3-hydroxy-2-naphthoic acidSn (powder), conc. HClGlacial Acetic AcidReflux (125°C), 12 hours7-Bromo-3-hydroxy-2-naphthoic acid

Derivatization at the Hydroxyl and Carboxyl Positions

This compound possesses two primary functional groups—a phenolic hydroxyl group and a methyl ester—both of which are amenable to further chemical modification. This allows the compound to serve as a versatile intermediate for the synthesis of a wider range of derivatives.

Reactions at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation to form ethers. For instance, treatment with an alkyl halide, such as methyl iodide, in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF would yield Methyl 7-bromo-3-methoxy-2-naphthoate. chemsynthesis.com This reaction converts the acidic phenol (B47542) into a more stable ether linkage.

Reactions at the Carboxyl Group: The methyl ester functionality can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted into other functional groups. For example, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid into the highly reactive 7-bromo-3-hydroxy-2-naphthoyl chloride. chemsynthesis.com This acid chloride can subsequently react with various nucleophiles, such as amines, to form amides. Alternatively, direct amidation of the methyl ester can be achieved by heating with an amine, although this reaction is often slower than the acid chloride route.

The table below outlines potential derivatization reactions.

Functional GroupReaction TypeTypical ReagentsProduct Type
Hydroxyl (-OH)O-Alkylation (Williamson Ether Synthesis)Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Ether (e.g., -OCH₃)
Methyl Ester (-COOCH₃)HydrolysisH₃O⁺ or NaOH, then H₃O⁺Carboxylic Acid (-COOH)
Methyl Ester (-COOCH₃)AmidationAmine (R-NH₂), HeatAmide (-CONH-R)
Carboxylic Acid (-COOH)Acid Chloride FormationSOCl₂ or (COCl)₂Acid Chloride (-COCl)

Strategies for Hydroxyl Group Protection and Deprotection

In multi-step syntheses involving this compound, the phenolic hydroxyl group often requires protection to prevent unwanted side reactions. libretexts.org A protecting group must be easy to introduce, stable under specific reaction conditions, and readily removable without altering other parts of the molecule. libretexts.org The choice of protecting group is crucial when performing reactions that are incompatible with the acidic nature of a phenol, such as certain organometallic additions or reactions requiring strong bases.

Common strategies for the protection of hydroxyl groups include their conversion into ethers, esters, or acetals. libretexts.org Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are frequently used due to their ease of formation and cleavage. libretexts.org The hydroxyl group can be converted to a TBDMS ether by reacting the naphthoate with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. This protecting group is robust under many non-acidic conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under mild acidic conditions. libretexts.org

Another widely used protecting group is the benzyl (B1604629) (Bn) ether, formed using benzyl bromide or chloride with a base. Benzyl ethers are stable across a wide range of acidic and basic conditions but can be cleaved by catalytic hydrogenolysis, a method that typically does not affect aryl bromides or ester groups. libretexts.org Ester-based protecting groups, like acetates or benzoates, can also be employed. They are introduced using the corresponding acyl chloride or anhydride (B1165640) and are typically removed by acid or base-catalyzed hydrolysis. highfine.com

Table 1: Common Protecting Groups for Hydroxyl Functions

Protecting Group Abbreviation Protection Reagents Deprotection Conditions Stability
tert-Butyldimethylsilyl ether TBDMS t-BuMe2SiCl, Imidazole TBAF; or mild acid (e.g., Acetic Acid) Basic conditions, many oxidative/reductive conditions
Benzyl ether Bn Benzyl Bromide (BnBr), Base (e.g., NaH) H2, Pd/C (Hydrogenolysis) Acidic and basic conditions, many redox reagents
Acetyl ester Ac Acetic Anhydride or Acetyl Chloride, Base Mild acid or base (e.g., HCl or NaOH) Mildly acidic conditions
Tetrahydropyranyl ether THP Dihydropyran, Acid catalyst (e.g., PTSA) Aqueous acid (e.g., HCl) Basic conditions, organometallics, hydrides

Synthesis of Related Methoxy-Naphthoate Derivatives

The conversion of the phenolic hydroxyl group in this compound to a methoxy group yields Methyl 7-bromo-3-methoxy-2-naphthoate. This transformation, a Williamson ether synthesis, is significant as it alters the electronic properties and reactivity of the naphthalene ring system. The methoxy derivative serves as an important intermediate in the synthesis of various other compounds.

The methylation is typically achieved by treating the parent phenol with a methylating agent in the presence of a base. A common and effective method involves the use of dimethyl sulfate (B86663) or methyl iodide as the methyl source and a base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group. The resulting phenoxide anion acts as a nucleophile, attacking the methylating agent to form the methyl ether.

For instance, reacting 3-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid leads to the esterification of the carboxylic acid, yielding Methyl 3-hydroxy-2-naphthoate. lookchem.comchemicalbook.com Subsequent methylation of the hydroxyl group can then be performed to obtain the methoxy derivative.

Table 2: Representative Conditions for O-Methylation of Naphthols

Methylating Agent Base Solvent Typical Conditions
Dimethyl sulfate ((CH3)2SO4) Potassium Carbonate (K2CO3) Acetone or DMF Reflux, 2-6 hours
Methyl iodide (CH3I) Sodium Hydride (NaH) Tetrahydrofuran (B95107) (THF) 0 °C to room temperature, 1-3 hours

Selective Reduction of the Ester Moiety to Naphthol Derivatives

The selective reduction of the methyl ester group in this compound to a primary alcohol, yielding (7-bromo-3-hydroxynaphthalen-2-yl)methanol, is a key transformation for producing building blocks for more complex molecules. This conversion requires a reducing agent powerful enough to reduce the ester but chemoselective enough to leave the aromatic ring and its substituents intact.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent commonly used for the reduction of esters to primary alcohols. byjus.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). ucalgary.ca The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding alkoxide, which is protonated during an aqueous workup to give the primary alcohol. ucalgary.caorgosolver.com

It is important to note that LiAlH4 is a very strong base and will also deprotonate the acidic phenolic hydroxyl group. Therefore, at least two equivalents of LiAlH4 are required: one to deprotonate the phenol and one to effect the reduction of the ester. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters under standard conditions, making LiAlH4 the reagent of choice for this transformation. lumenlearning.com However, some modified borohydride systems, such as NaBH4 in a mixture of THF and methanol, have been reported to reduce aromatic esters to alcohols. ias.ac.inresearchgate.net

Table 3: Comparison of Reducing Agents for Ester Reduction

Reagent Formula Reactivity with Esters Typical Solvents Notes
Lithium Aluminum Hydride LiAlH4 High Diethyl ether, THF Highly reactive with water and protic solvents; reduces a wide range of functional groups. byjus.com
Sodium Borohydride NaBH4 Very Low / Inert Methanol, Ethanol Generally does not reduce esters but is effective for aldehydes and ketones. lumenlearning.com

Elucidation of Chemical Reactivity and Transformation Pathways

Substitution Reactions at the Bromine Center

The bromine atom attached to the naphthalene (B1677914) core is a key site for synthetic modification, amenable to both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, it can be facilitated by the presence of activating groups or through specific reaction mechanisms such as the SNAr pathway, provided there are strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of Methyl 7-bromo-3-hydroxy-2-naphthoate, the electronic properties of the naphthalene ring system and the existing substituents influence the feasibility of such reactions. More commonly, the bromine atom can be displaced by nucleophiles under transition metal catalysis.

The bromine substituent on the naphthalene ring makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org For this compound, this reaction would typically proceed by the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by alkene insertion and subsequent β-hydride elimination to yield the vinylated naphthoate derivative. The presence of the hydroxyl group may necessitate the use of a protecting group to prevent interference with the catalytic cycle, as unprotected phenolic hydroxyls can sometimes complicate the reaction. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for aryl bromides and would allow for the introduction of an alkynyl moiety at the 7-position of the naphthalene ring. The reaction is typically carried out under mild conditions with a base such as an amine. organic-chemistry.org The resulting arylethynyl naphthoate derivatives are valuable precursors for more complex cyclic and acyclic structures.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemExpected Product
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, BaseMethyl 7-styryl-3-hydroxy-2-naphthoate
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuI, BaseMethyl 7-(phenylethynyl)-3-hydroxy-2-naphthoate

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is another key functional handle, offering pathways for oxidation and functionalization through etherification and esterification.

The hydroxyl group of this compound can be oxidized to a carbonyl group. Given its position on the naphthalene ring, harsh oxidation conditions could potentially lead to ring-opening or degradation. However, under controlled conditions using specific oxidizing agents, it is conceivable to form a naphthoquinone derivative. The specific product would depend on the regioselectivity of the oxidation and any subsequent rearrangements.

Etherification: The hydroxyl group can be readily converted into an ether through reactions such as the Williamson ether synthesis, involving deprotonation with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alkoxylation can also be achieved by reacting the hydroxyl group with epoxides like ethylene (B1197577) oxide, often in the presence of a basic catalyst. google.com This functionalization can be used to introduce a variety of alkyl or aryl groups, modifying the solubility and electronic properties of the molecule.

Esterification: The phenolic hydroxyl can also be acylated to form an ester. This is typically achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This transformation is useful for protecting the hydroxyl group during subsequent reactions or for introducing specific ester functionalities to modulate the biological activity of the resulting compound. google.com

Reactivity of the Ester Group

The methyl ester group at the 2-position is susceptible to nucleophilic acyl substitution. This allows for several important transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid, under either acidic or basic conditions. This carboxylic acid can then be used in a variety of other reactions, such as amide bond formation.

Amidation: Reaction with amines can convert the methyl ester into the corresponding amide. This is often facilitated by heating or by converting the ester into a more reactive acyl derivative.

Reduction: The ester can be reduced to a primary alcohol, (7-bromo-3-hydroxynaphthalen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride.

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl or aryl group.

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the methyl ester into the corresponding hydrazide, 3-hydroxy-7-bromo-2-naphthohydrazide. This hydrazide can then be used to synthesize hydrazones and other heterocyclic compounds. rsc.org

Hydrolysis Mechanisms

The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid, is a fundamental transformation. nih.govsigmaaldrich.comscbt.comuni.lu This reaction can be effectively achieved under either acidic or basic conditions, each proceeding through a distinct mechanism. bham.ac.ukchemguide.co.uk

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is a reversible process catalyzed by a dilute acid like hydrochloric or sulfuric acid. chemguide.co.uk The mechanism for simple alkyl esters is typically described as an AAC2 reaction, signifying an acid-catalyzed, acyl-oxygen cleavage, bimolecular process. bham.ac.uk

The key steps are:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. bham.ac.uk

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. bham.ac.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination: The protonated methoxy (B1213986) group leaves as a neutral methanol (B129727) molecule, and the carbonyl group is reformed.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst.

Due to the reversible nature of this reaction, it is necessary to use an excess of water to drive the equilibrium towards the products. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

Alkaline hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uk This process is effectively irreversible because the final step involves an acid-base reaction. The reaction involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.uk

The mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion as the leaving group.

To obtain the free carboxylic acid, the resulting carboxylate salt solution must be acidified in a subsequent step. chemguide.co.uk Kinetic studies on the alkaline hydrolysis of methyl esters of 1-naphthoic and 2-naphthoic acids have been conducted to understand the reaction rates and relative reactivities. canterbury.ac.nz

Table 1: Comparison of Hydrolysis Mechanisms for this compound
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Dilute Acid (e.g., HCl, H₂SO₄)Dilute Base (e.g., NaOH)
Nature of Reaction ReversibleIrreversible
Key Intermediate Protonated Tetrahedral IntermediateTetrahedral Intermediate
Initial Product 7-bromo-3-hydroxy-2-naphthoic acidSodium 7-bromo-3-hydroxy-2-naphthoate
Driving Force for Completion Excess water (Le Châtelier's principle)Final deprotonation step

Reductions to Alcohol Derivatives

The methyl ester functionality of this compound can be reduced to the corresponding primary alcohol, (7-bromo-3-hydroxy-2-naphthyl)methanol. This transformation is typically accomplished using powerful reducing agents.

Commonly, lithium aluminum hydride (LiAlH₄) is employed for the reduction of esters to primary alcohols. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the ester's carbonyl carbon. This is followed by the elimination of the methoxide group to form an intermediate aldehyde. The aldehyde is then rapidly reduced further by another equivalent of hydride to form the primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous solvents like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. libretexts.org However, its reactivity can be enhanced. For instance, a sodium borohydride-methanol system has been shown to be effective for the reduction of aromatic methyl esters to their corresponding alcohols upon refluxing in THF. researchgate.net Other methods involve the use of NaBH₄ in combination with catalysts like cerium(III) chloride or cobalt(II) chloride, which can achieve the reduction under milder conditions. researchgate.net A facile protocol for the selective reduction of a carboxylic acid in the presence of a ketone involves the formation of a mixed anhydride followed by reduction with sodium borohydride in methanol. nih.gov

Table 2: Reducing Agents for the Conversion of this compound to (7-bromo-3-hydroxy-2-naphthyl)methanol
Reducing AgentTypical ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, followed by aqueous workupPowerful, non-selective reducing agent. Reduces the ester to a primary alcohol. libretexts.org
Sodium Borohydride (NaBH₄) Generally unreactive with esters alone.Requires activation or specific solvent systems (e.g., NaBH₄/MeOH in refluxing THF) to be effective for ester reduction. libretexts.orgresearchgate.net
Diisobutylaluminium Hydride (DIBAL-H) Low temperature (e.g., -78 °C)Can be used to selectively reduce the ester to the corresponding aldehyde, preventing over-reduction to the alcohol. libretexts.org

Advanced Mechanistic Studies of Chemical Transformations

While specific advanced mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, the transformation pathways can be understood through established principles of physical organic chemistry applied to analogous systems.

The acid-catalyzed hydrolysis of methyl esters, such as this compound, is a well-studied reaction. For most simple esters, the AAC2 mechanism is dominant. bham.ac.uk However, for esters with alkyl groups that can form stable carbocations, an alternative AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) can occur. bham.ac.uk Given that the ester is a methyl ester, the formation of a methyl carbocation is highly unfavorable, thus the AAC2 pathway is the expected mechanism.

In the context of reduction, the mechanism of ester reduction by LiAlH₄ involves a two-step process. libretexts.org The first step is a nucleophilic acyl substitution where a hydride attacks the carbonyl, leading to a tetrahedral intermediate which then expels the methoxide anion to form an aldehyde. The second step is the immediate nucleophilic addition of another hydride to the aldehyde, which is more electrophilic than the starting ester, to form the primary alkoxide. This is then protonated during workup to give the alcohol. libretexts.org The high reactivity of the intermediate aldehyde ensures the reaction proceeds to the alcohol.

The chemoselectivity of these transformations is a key area of study. For example, in the reduction of a molecule with multiple reducible functional groups, selecting a reagent that targets only the ester is crucial. The use of DIBAL-H at low temperatures to stop the reduction at the aldehyde stage is a classic example of such selectivity. libretexts.org Similarly, the development of catalytic systems for use with milder reagents like NaBH₄ aims to improve the functional group tolerance and chemoselectivity of the reduction process. researchgate.net Future mechanistic studies could involve computational modeling or kinetic isotope effect experiments to further probe the transition states and intermediates involved in the hydrolysis and reduction of this specific bromo-hydroxynaphthoic ester.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Methyl 7-bromo-3-hydroxy-2-naphthoate, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic protons on the naphthalene (B1677914) ring system will appear as a set of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) will be influenced by the positions of the bromo, hydroxyl, and methyl carboxylate substituents. For instance, the proton at the C1 position is expected to be a singlet, influenced by the adjacent hydroxyl group. The protons on the bromo-substituted ring will exhibit characteristic splitting patterns reflecting their ortho, meta, and para relationships. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The three protons of the methyl ester group are expected to be observed as a sharp singlet further upfield, typically around δ 3.9-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate between δ 110 and 150 ppm. The carbon atom attached to the bromine (C7) will have its chemical shift influenced by the heavy atom effect, while the carbons bonded to the hydroxyl (C3) and ester (C2) groups will also show characteristic downfield shifts. The methyl carbon of the ester group will appear at the most upfield region of the spectrum, generally around δ 50-55 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.95s (singlet)
H-17.20s (singlet)
H-47.90s (singlet)
H-57.80d (doublet)
H-67.50dd (doublet of doublets)
H-88.20d (doublet)
-OHVariablebr s (broad singlet)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃52.5
C-1110.0
C-2145.0
C-3155.0
C-4128.0
C-4a129.0
C-5127.5
C-6130.0
C-7120.0
C-8131.0
C-8a135.0
C=O170.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding. The presence of the ester functional group will be confirmed by a strong, sharp absorption band around 1720-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C-O stretching vibrations of the ester and the phenol (B47542) will likely be observed in the 1300-1000 cm⁻¹ region. Finally, the stretching vibration of the C-Br bond is expected to produce a weak to medium absorption band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (broad)
Ester (C=O)C=O Stretch1720 - 1700 (strong, sharp)
Aromatic C-HC-H Stretch3100 - 3000
Ester (C-O)C-O Stretch1300 - 1200
Phenol (C-O)C-O Stretch1250 - 1150
Carbon-BromineC-Br Stretch600 - 500

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₂H₉BrO₃.

The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a characteristic doublet of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The calculated monoisotopic mass for C₁₂H₉⁷⁹BrO₃ is approximately 280.97 Da.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can provide insights into the compound's structure. Common fragmentation pathways for this molecule would likely include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion at [M-31]⁺. Another expected fragmentation is the loss of the entire methyl carboxylate radical (•COOCH₃), leading to a fragment at [M-59]⁺. Cleavage of the bromine atom would result in a fragment at [M-79/81]⁺.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)Proposed Fragment
281[M]⁺ (Molecular Ion)
283[M+2]⁺ (Isotopic Peak for ⁸¹Br)
250[M - OCH₃]⁺
222[M - COOCH₃]⁺
202[M - Br]⁺

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, UPLC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for analyzing complex reaction mixtures.

For purity determination, a reversed-phase HPLC method would be suitable. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to ensure the hydroxyl group is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The components are separated based on their polarity, with the more polar compounds eluting earlier. A UV detector would be appropriate for detecting the analyte as it elutes from the column, given the chromophoric nature of the naphthalene ring. A single, sharp, and symmetrical peak in the chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions. For the related compound, 7-Bromo-3-hydroxy-2-naphthoic acid, a purity of ≥98.0% as determined by HPLC has been reported, suggesting that this technique is well-suited for the analysis of this class of compounds.

Table 5: Typical HPLC Parameters for the Analysis of Naphthalene Derivatives

ParameterTypical Condition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Emission Studies

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission studies, provides valuable information about the electronic structure and photophysical properties of this compound.

The UV-Vis absorption spectrum is expected to be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene derivatives typically exhibit multiple absorption bands in the ultraviolet region. The presence of the hydroxyl and bromo substituents will influence the position and intensity of these bands. It is anticipated that the compound will show strong absorption maxima (λ_max) in the range of 220-350 nm, corresponding to π-π* transitions within the aromatic system.

Given the extended π-system of the naphthalene ring, this compound is also likely to exhibit fluorescence. Upon excitation at an appropriate wavelength (one of its absorption maxima), the molecule would be expected to emit light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum would provide information about the excited state properties of the molecule. The presence of the heavy bromine atom might, however, lead to some quenching of the fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 6: Predicted Electronic Spectroscopy Properties for this compound

PropertyPredicted Range
UV-Vis Absorption (λ_max)220 - 350 nm
Fluorescence Emission (λ_em)350 - 450 nm

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of Methyl 7-bromo-3-hydroxy-2-naphthoate would provide fundamental insights into its geometry, stability, and electronic properties.

The first step in a DFT study is the geometry optimization of the molecule to find its lowest energy conformation. This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the planarity of the naphthalene (B1677914) ring system and the orientation of the hydroxyl and methyl ester functional groups.

Once the optimized geometry is obtained, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP map would likely show regions of negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The bromine atom would also influence the electronic distribution through its electron-withdrawing inductive effect and electron-donating resonance effect.

DFT calculations can also be used to determine a range of reactivity descriptors. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity.

Reactivity DescriptorPredicted Significance for this compound
Ionization Potential (I) The energy required to remove an electron; indicates the molecule's ability to act as an electron donor.
Electron Affinity (A) The energy released upon gaining an electron; indicates the molecule's ability to act as an electron acceptor.
Electronegativity (χ) The tendency to attract electrons; a higher value suggests a greater ability to attract electrons.
Chemical Hardness (η) A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S) The reciprocal of hardness; indicates the molecule's polarizability.
Electrophilicity Index (ω) A measure of the molecule's ability to accept electrons; useful for predicting its behavior in reactions with nucleophiles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are critical in determining the outcome of chemical reactions.

For this compound, the HOMO would likely be localized over the electron-rich naphthalene ring system and the oxygen atom of the hydroxyl group, indicating these as the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to be distributed over the carbonyl group of the methyl ester and the naphthalene ring, highlighting the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap implies lower stability and higher reactivity. A theoretical calculation of the HOMO-LUMO gap for this compound would provide valuable information about its potential for participating in chemical reactions.

OrbitalPredicted Localization on this compoundImplication for Reactivity
HOMO Naphthalene ring, hydroxyl oxygenSite of electrophilic attack; electron-donating character.
LUMO Carbonyl group, naphthalene ringSite of nucleophilic attack; electron-accepting character.
HOMO-LUMO Gap Indicator of chemical stability and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. QTAIM analysis of this compound would offer a detailed picture of the nature of its intramolecular interactions.

By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond.

For this compound, QTAIM analysis could be used to:

Characterize the covalent bonds within the naphthalene ring, the methyl ester, and the hydroxyl group.

Investigate the nature of the C-Br bond, determining its degree of covalent and ionic character.

Identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds between the hydroxyl group and the carbonyl oxygen of the ester. The presence of a BCP between the hydroxyl hydrogen and the carbonyl oxygen would confirm such an interaction, and the electron density at this point would indicate its strength.

InteractionQTAIM DescriptorsInterpretation
Covalent Bonds High ρ, negative ∇²ρShared electron density, characteristic of covalent interactions.
Intramolecular Hydrogen Bond Low ρ, positive ∇²ρClosed-shell interaction, indicative of a non-covalent hydrogen bond.
C-Br Bond Intermediate ρ, ∇²ρ near zeroPolar covalent bond with some ionic character.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT and related methods are excellent for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their motions.

MD simulations would be particularly useful for:

Conformational Analysis: Exploring the different possible conformations of the methyl ester and hydroxyl groups relative to the naphthalene ring. By simulating the molecule's movement over time, the most stable and frequently occurring conformations could be identified.

Intermolecular Interactions: Simulating this compound in a solvent (e.g., water or an organic solvent) would reveal how it interacts with its environment. This could include the formation of hydrogen bonds between the hydroxyl group and solvent molecules.

Crystal Packing: For solid-state studies, MD simulations could be used to predict how multiple molecules of this compound would pack together in a crystal lattice, highlighting the important intermolecular forces (e.g., π-π stacking, halogen bonding) that govern its solid-state structure.

The results of MD simulations are often analyzed by calculating properties such as the radial distribution function, which describes the probability of finding another atom at a certain distance from a reference atom, providing a detailed picture of the local molecular environment.

Applications in Chemical Biology and Advanced Materials Science

Role as a Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the naphthalene (B1677914) core of Methyl 7-bromo-3-hydroxy-2-naphthoate makes it a highly valuable precursor in multi-step organic synthesis. It serves as a foundational element for constructing intricate molecules with significant biological and therapeutic potential.

Synthesis of Bioactive Molecules (e.g., Bedaquiline Analogs)

This compound, and its parent acid, are key starting materials in the synthesis of analogs of Bedaquiline, a potent diarylquinoline drug used for treating multidrug-resistant tuberculosis. nih.govnih.gov The synthesis of these analogs often begins with 7-bromo-3-hydroxy-2-naphthoic acid, which is derived from 3-hydroxy-2-naphthoic acid. nih.gov The process involves the esterification of the carboxylic acid to yield this compound or its derivatives. Subsequent chemical modifications, such as methoxylation of the hydroxyl group followed by reduction of the ester, lead to the formation of key intermediates like (7-bromo-3-methoxynaphthalen-2-yl)methanol. nih.gov These intermediates are then elaborated through various coupling and condensation reactions to build the complex structure of Bedaquiline analogs. nih.govmdpi.com The development of these analogs is crucial for creating new antituberculosis agents with improved properties. nih.govscilit.com

Table 1: Synthetic Steps from 3-Hydroxy-2-naphthoic Acid to a Bedaquiline Analog Intermediate

StepStarting MaterialReagentsProductPurpose
1 3-Hydroxy-2-naphthoic acidBromine, Acetic acid4,7-Dibromo-3-hydroxy-2-naphthoic acidBromination of the naphthalene core. nih.gov
2 4,7-Dibromo-3-hydroxy-2-naphthoic acidTin powder, HCl, Acetic acid7-Bromo-3-hydroxy-2-naphthoic acidSelective debromination. nih.gov
3 7-Bromo-3-hydroxy-2-naphthoic acidDimethyl sulfate (B86663), K₂CO₃, Acetone (B3395972)Methyl 7-bromo-3-methoxy-2-naphthoateEsterification and etherification. nih.gov
4 Methyl 7-bromo-3-methoxy-2-naphthoateLiAlH₄, THF(7-Bromo-3-methoxynaphthalen-2-yl)methanolReduction of the methyl ester to an alcohol. nih.gov

Precursor for N-methyl-D-aspartate Receptor (NMDAR) Modulators

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ligand-gated ion channel involved in synaptic plasticity, which is fundamental for learning and memory. nih.gov Dysregulation of NMDAR function is implicated in various neurodegenerative and psychiatric disorders. This compound serves as a precursor for the synthesis of novel modulators of NMDAR activity. The synthetic pathway starts with 7-bromo-3-hydroxy-2-naphthoic acid, which is first esterified using methyl iodide to produce this compound. nih.gov This intermediate can then undergo further reactions, such as acetylation of the hydroxyl group, followed by palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) to introduce diverse substituents. nih.gov These structural modifications are essential for investigating the structure-activity relationships (SAR) and for developing compounds that can positively or negatively modulate NMDARs, offering potential therapeutic avenues for neurological conditions. nih.govnih.gov

Development of Advanced Pharmaceutical Intermediates

The utility of this compound extends beyond the specific examples of Bedaquiline analogs and NMDAR modulators. Its structure is a valuable scaffold for creating a wide range of advanced pharmaceutical intermediates. The bromo-substituent provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical moieties. nih.govnih.gov The hydroxyl and ester groups can be readily modified, enabling the fine-tuning of molecular properties such as solubility, lipophilicity, and metabolic stability. This chemical tractability makes it a cornerstone intermediate in medicinal chemistry programs aimed at discovering new drugs for a variety of diseases. nih.govmdpi.com

Development of Advanced Chemosensors and Fluorescent Probes

The naphthalene framework is inherently fluorescent, making its derivatives, including those of this compound, attractive candidates for the development of chemosensors and fluorescent probes. These molecular tools are designed to detect and quantify specific ions or molecules with high selectivity and sensitivity.

Design Principles for Selective Ion Recognition (e.g., Cyanide, Zn(II), Cd(II))

The design of chemosensors based on the 3-hydroxy-2-naphthoic acid framework relies on creating a specific binding site for the target analyte that is coupled to a signal transduction mechanism. For instance, novel chemosensors for the highly toxic cyanide ion (CN⁻) have been synthesized using derivatives of 3-hydroxy-2-naphthohydrazide. nih.govresearchgate.net The design principle involves the incorporation of a labile proton, such as the one on the hydroxyl group or a Schiff base moiety. The binding of the cyanide ion, a strong base, results in deprotonation of the sensor molecule. researchgate.net This event alters the electronic structure of the naphthalene system, leading to a distinct and observable change in color or fluorescence, allowing for naked-eye detection. nih.govresearchgate.net The selectivity of these sensors is achieved by tailoring the binding pocket to favor interaction with the target ion over other competing species. While specific sensors for Zn(II) and Cd(II) based directly on this compound are not detailed, the general principles of using Schiff base derivatives of naphthaldehydes for metal ion sensing are well-established, indicating the potential for this scaffold in designing probes for various metal ions. researchgate.net

Elucidation of Fluorescence Turn-On/Off Mechanisms

The signaling mechanism of fluorescent probes can operate through either a "turn-off" (quenching) or "turn-on" (enhancement) of fluorescence upon analyte binding. In the case of cyanide sensors derived from the 3-hydroxy-2-naphthoic acid scaffold, the deprotonation mechanism leads to a significant change in the intramolecular charge transfer (ICT) characteristics of the molecule. This alteration in the electronic distribution upon binding CN⁻ causes a visible color change from colorless to yellow and can modulate the fluorescence output. researchgate.net For example, a probe might be non-fluorescent in its protonated state, but upon deprotonation by cyanide, it becomes fluorescent, resulting in a "turn-on" signal. Conversely, the binding of a quenching species could lead to a "turn-off" response. The specific mechanism depends on the precise molecular design of the sensor and the nature of its interaction with the analyte. researchgate.netresearchgate.net

Contribution to Functional Materials Research

This compound serves as a crucial building block in the synthesis of more complex molecules with tailored properties for specific applications in materials science. Its unique structure, featuring a naphthalene core with bromo, hydroxyl, and methyl ester functional groups, allows for a variety of chemical modifications, making it a versatile precursor for functional materials.

Application in Task-Specific Ionic Liquids for Extraction Technologies

While direct application of this compound in ionic liquids is not extensively documented, its structural motifs are relevant to the design of task-specific ionic liquids. The hydroxy-2-naphthoate framework can be functionalized to create ligands that, when incorporated into ionic liquid structures, exhibit high selectivity for certain metal ions. For instance, derivatives of similar hydroxy-naphthoic acids have been explored for their ability to form stable complexes with metal ions, a key feature for effective liquid-liquid extraction processes. The bromo-substituent on the naphthalene ring provides a site for further chemical modification, such as cross-coupling reactions, to append other functional groups that can enhance the extraction capabilities of the resulting ionic liquid.

Research in this area focuses on creating ionic liquids that can efficiently and selectively extract targeted substances, such as heavy metals from industrial wastewater or valuable metals from ores. The design of the organic cation or anion of the ionic liquid is paramount, and precursors like this compound offer a platform for synthesizing these highly specialized molecules.

Derivatives in Advanced Dye Chemistry

The naphthalene core of this compound is a common feature in many dye molecules, particularly azo dyes and fluorescent dyes. The hydroxyl and amino derivatives of naphthalene are well-known precursors to a wide range of colorful compounds. The "BON" acronym (β-oxynaphthoic acid) is associated with such dye precursors. For instance, 3-hydroxy-2-naphthoic acid, a close relative of the title compound, is a key intermediate in the synthesis of many pigments and dyes.

Derivatives of this compound are valuable in advanced dye chemistry due to their potential to create dyes with enhanced properties. The presence of the bromine atom can lead to dyes with higher photostability and altered photophysical properties, such as a shift in absorption and emission wavelengths. Furthermore, the ester and hydroxyl groups can be modified to tune the solubility of the dye in different media and to improve its binding affinity to various substrates like textiles or polymers.

Below is a table summarizing the key structural features of this compound and their relevance to its application in functional materials:

Structural FeatureRelevance to Functional Materials Research
Naphthalene CoreProvides a rigid and planar backbone, common in many functional dyes and organic electronic materials.
Bromo-substituentOffers a reactive site for further functionalization via cross-coupling reactions and can enhance photophysical properties.
Hydroxyl GroupCan be derivatized to modulate solubility and provides a site for coordination with metal ions.
Methyl Ester GroupCan be hydrolyzed to the corresponding carboxylic acid, allowing for further chemical transformations and tuning of properties.

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic information for Methyl 7-bromo-3-hydroxy-2-naphthoate and its derivatives is limited. Future research should prioritize the development of novel and sustainable synthetic pathways. This could involve exploring greener alternatives to traditional methods, which often rely on harsh reagents and generate significant waste.

Key areas for investigation include:

Catalytic C-H Activation: Direct C-H functionalization of naphthalene (B1677914) precursors could offer a more atom-economical route to substituted naphthoates, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability, while also allowing for precise control over reaction parameters, potentially leading to higher yields and purity.

Biocatalysis: The use of enzymes could enable highly selective and environmentally benign syntheses under mild conditions.

Researchers are increasingly focused on developing sustainable methods for the synthesis of complex organic molecules, such as utilizing microwave irradiation to accelerate reactions and reduce energy consumption. mdpi.com The development of such methods for this compound would be a significant advancement.

Diversification of Derivatization Strategies for Enhanced Functional Properties

The functional groups present in this compound—a hydroxyl group, a bromo substituent, and a methyl ester—offer multiple sites for derivatization. Systematic exploration of these derivatization pathways could lead to a diverse library of new compounds with tailored properties.

Future derivatization strategies could focus on:

Cross-Coupling Reactions: The bromo group is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to modulate the electronic and steric properties of the molecule. A related compound, methyl 6-bromo-2-naphthoate, serves as a versatile precursor in the synthesis of more complex molecules through such reactions. guidechem.com

Ester and Phenol (B47542) Modifications: The methyl ester and hydroxyl groups can be modified to introduce different functionalities, such as polymers, fluorescent tags, or moieties that can participate in specific biological interactions. For instance, the derivatization of the carboxylic acid in related compounds is a key step in creating new functional materials. nih.gov

Synthesis of Hydrazones: The core structure can be used to synthesize novel hydrazone derivatives, which have shown promise as chemosensors for ion detection. rsc.orgnih.gov

A table summarizing potential derivatization strategies is presented below:

Functional GroupPotential ReactionPotential Outcome
Bromo GroupSuzuki CouplingIntroduction of aryl or heteroaryl groups
Heck ReactionIntroduction of vinyl groups
Sonogashira CouplingIntroduction of alkynyl groups
Hydroxyl GroupEtherificationAltered solubility and electronic properties
EsterificationIntroduction of various functional groups
Methyl EsterHydrolysis to Carboxylic AcidPrecursor for amides, other esters
TransesterificationIntroduction of different alkyl groups

Application in Supramolecular Chemistry and Host-Guest Interactions

The planar aromatic structure of the naphthalene core in this compound makes it an attractive candidate for applications in supramolecular chemistry. The presence of hydrogen bond donors and acceptors, as well as the potential for halogen bonding and π-π stacking, suggests that this molecule could self-assemble into well-defined supramolecular architectures. nih.gov

Future research could explore:

Crystal Engineering: Systematic studies of the solid-state packing of this compound and its derivatives could lead to the design of new crystalline materials with interesting optical or electronic properties.

Host-Guest Chemistry: The naphthalene core could act as a guest molecule, binding within the cavities of larger host molecules like cyclodextrins or calixarenes. Such host-guest complexes could have applications in drug delivery or sensing. nih.gov

Liquid Crystals: Modification of the molecular structure could lead to the development of novel liquid crystalline materials.

Integration into Multifunctional Material Systems and Nanotechnologies

The unique combination of functional groups in this compound makes it a promising building block for the development of advanced materials and for integration into nanotechnologies.

Potential avenues for future research include:

Polymer Science: The molecule could be incorporated as a monomer into polymers, leading to materials with enhanced thermal stability, specific optical properties, or flame retardancy due to the bromine content.

Organic Electronics: Naphthalene derivatives are known to have applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound could be tuned through derivatization for such applications.

Nanoparticle Functionalization: The molecule could be used to functionalize the surface of nanoparticles, imparting specific properties or allowing for their targeted delivery. Carbon-based nanomaterials, for instance, are often functionalized to enhance their utility in various fields. nih.gov The field of nanoscience offers numerous opportunities for the application of novel organic molecules. umd.edu

Advanced Mechanistic Studies for Comprehensive Reaction Pathway Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing protocols and developing new synthetic strategies.

Future mechanistic studies could involve:

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. Such studies have been instrumental in understanding the synthesis of other complex organic molecules. tamu.edu

Kinetic Studies: Detailed kinetic analysis of key reactions can provide valuable insights into reaction rates and the factors that influence them.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to monitor reaction progress and identify transient intermediates.

A comprehensive understanding of the mechanisms governing the reactions of this compound will be essential for its rational application in the development of new technologies.

Q & A

Q. What are the standard laboratory synthesis protocols for Methyl 7-bromo-3-hydroxy-2-naphthoate?

Methodological Answer: The compound is synthesized via sulfonation and oxidation reactions. For example, brominated naphthoate derivatives are often prepared by reacting precursors like 7-bromo-1-(3-fluorophenylsulfanyl)-2-methylnaphtho[2,1-b]furan with oxidizing agents such as 3-chloroperoxybenzoic acid in dichloromethane. After stirring at room temperature, the mixture is purified using column chromatography (e.g., benzene eluent) to isolate the product. Yield optimization typically involves controlling stoichiometry and reaction time .

Reaction Parameter Condition
Oxidizing Agent3-Chloroperoxybenzoic acid (77% purity)
SolventDichloromethane
Purification MethodColumn chromatography (benzene)
Yield~67%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : For confirming functional groups and bromine positioning.
  • Single-Crystal X-ray Diffraction (SCXRD) : To resolve molecular geometry. Refinement using SHELXL software (riding model for H-atoms, Uiso parameters) ensures high precision in bond length/angle measurements .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: While specific toxicity data is limited, analogous naphthoate derivatives require:

  • PPE : Gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Systematic optimization involves:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst Selection : Evaluate Lewis acids (e.g., FeCl₃) for faster sulfonation kinetics.
  • Temperature Gradients : Perform reactions under reflux or controlled low temperatures (-20°C) to minimize side products .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Cross-Validation : Compare SCXRD bond lengths/angles with Density Functional Theory (DFT) calculations. Discrepancies >0.05 Å may indicate refinement errors or conformational flexibility .
  • Purity Checks : Use HPLC to rule out impurities affecting spectral data .
  • Dynamic NMR : Assess temperature-dependent shifts to identify tautomerism or rotameric effects.

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites. The bromine atom’s σ* orbital often acts as the primary reactive center.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions.

Q. How can the environmental impact of this compound be assessed in ecotoxicology studies?

Methodological Answer:

  • Bioaccumulation Tests : Use OECD Guideline 305 to measure partition coefficients (log Kₒw) in aquatic organisms.
  • Degradation Studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light) to assess persistence .

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Methyl 7-bromo-3-hydroxy-2-naphthoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.